molecular formula C15H20BrNO2 B13085612 tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13085612
M. Wt: 326.23 g/mol
InChI Key: MTPMNEKSVFATOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a tert-butyl ester group, a bromine atom, and a methyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-chloro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-fluoro-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
  • tert-Butyl 6-iodo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

The presence of the bromine atom in tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a versatile leaving group, making the compound suitable for various substitution reactions. Additionally, the tert-butyl ester group provides steric protection and enhances the compound’s stability.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 6-bromo-4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-8-17(14(18)19-15(2,3)4)13-6-5-11(16)9-12(10)13/h5-6,9-10H,7-8H2,1-4H3

InChI Key

MTPMNEKSVFATOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.